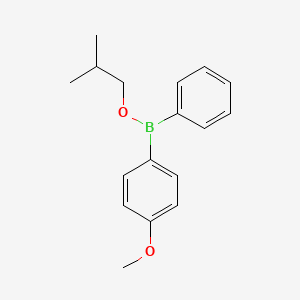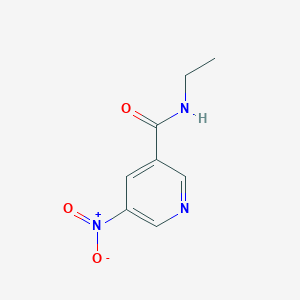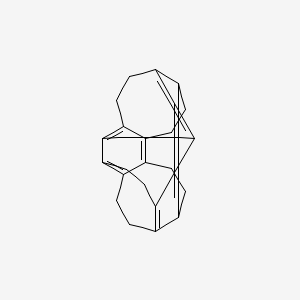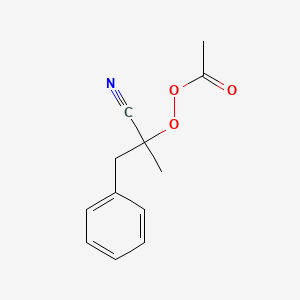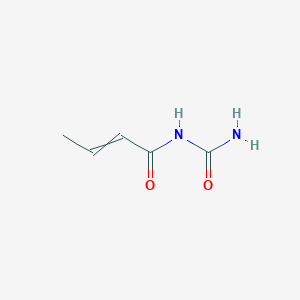
N-Carbamoylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoylbut-2-enamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Carbamoylbut-2-enamide can be synthesized through several methods. One common approach involves the reaction of an acid chloride with an amine. For instance, the reaction of but-2-enoyl chloride with urea under controlled conditions can yield this compound. Another method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoylbut-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces but-2-enoic acid and urea.
Reduction: Produces but-2-enamine.
Substitution: Produces various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Carbamoylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Carbamoylbut-2-enamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbamoylbutanamide: Similar structure but lacks the double bond present in N-Carbamoylbut-2-enamide.
N-Carbamoylprop-2-enamide: Similar structure but has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of the double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
61070-97-1 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
N-carbamoylbut-2-enamide |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(6)9/h2-3H,1H3,(H3,6,7,8,9) |
Clé InChI |
NSSJZLJAIGHPRT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


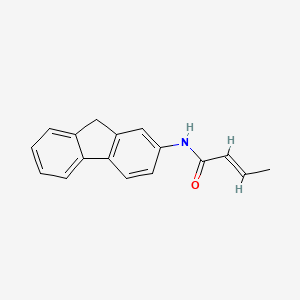

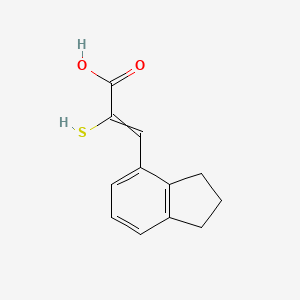
![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
